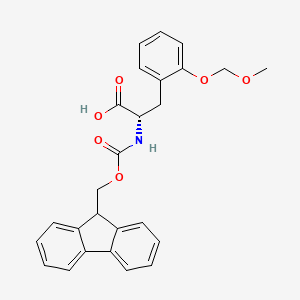
Fmoc-L-o-Tyr(mom)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-o-Tyr(mom) is a derivative of tyrosine, an amino acid, that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the methoxymethyl (mom) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the mom group protects the hydroxyl group of tyrosine. These protecting groups are crucial in preventing unwanted side reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-o-Tyr(mom) typically involves the protection of the amino group of tyrosine with the Fmoc group and the hydroxyl group with the mom group. The process begins with the reaction of tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-tyrosine. Subsequently, the hydroxyl group of Fmoc-tyrosine is protected by reacting it with methoxymethyl chloride (mom-Cl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Fmoc-L-o-Tyr(mom) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the Fmoc group is removed by treatment with piperidine, allowing for the addition of the next amino acid .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-o-Tyr(mom) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed by treatment with a base such as piperidine, while the mom group is removed by acidic conditions.
Coupling Reactions: The amino group of Fmoc-L-o-Tyr(mom) can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Fmoc-L-o-Tyr(mom) has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Fmoc-L-o-Tyr(mom) primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The mom group protects the hydroxyl group, ensuring the integrity of the tyrosine residue during synthesis. The removal of these protecting groups at appropriate stages allows for the sequential addition of amino acids to form the desired peptide .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-tyrosine: Similar to Fmoc-L-o-Tyr(mom) but lacks the mom protection on the hydroxyl group.
Fmoc-L-tyrosine(tBu): Contains a tert-butyl group protecting the hydroxyl group instead of the mom group.
Uniqueness
Fmoc-L-o-Tyr(mom) is unique due to the presence of both Fmoc and mom protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple functional groups need to be protected .
Propiedades
Fórmula molecular |
C26H25NO6 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Clave InChI |
OTFCPHOJAXVQDP-QHCPKHFHSA-N |
SMILES isomérico |
COCOC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


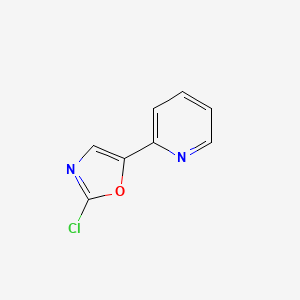
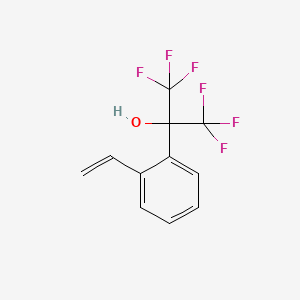
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)

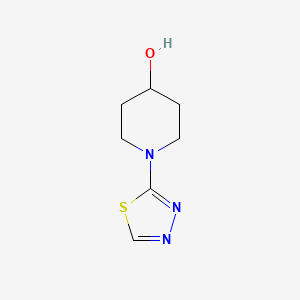
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
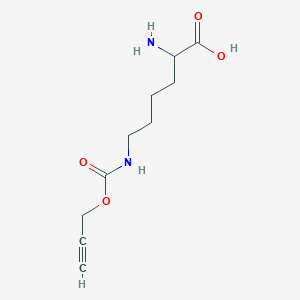
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)

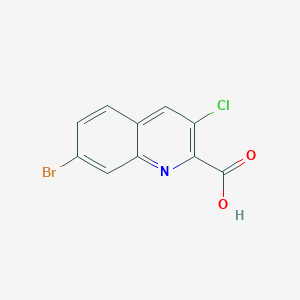


![methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate](/img/structure/B13652297.png)
![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
